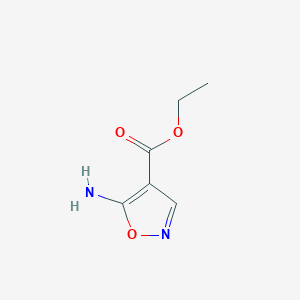

Ethyl 5-aminoisoxazole-4-carboxylate

Beschreibung

Significance of Isoxazole (B147169) Core Structures in Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal and materials chemistry. cookechem.comlookchem.com Its unique electronic properties and the potential for diverse functionalization make it a frequent target for organic synthesis. The presence of the N-O bond imparts specific reactivity, allowing for ring-opening reactions that can be synthetically useful.

Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, a fact that has fueled extensive research into their synthesis and modification. lookchem.com This has led to the development of numerous compounds with therapeutic potential. The isoxazole nucleus is a key component in a variety of established pharmaceutical agents, highlighting its importance in drug discovery.

Furthermore, the isoxazole moiety serves as a versatile synthon in organic chemistry. Its ability to participate in various chemical transformations allows for the generation of a diverse array of other molecular architectures. This synthetic utility extends its relevance beyond medicinal applications into the broader field of chemical research.

Academic Context and Research Focus on Ethyl 5-aminoisoxazole-4-carboxylate

Within the vast field of isoxazole chemistry, this compound is primarily investigated for its role as a reactive intermediate. Its structure incorporates several key functional groups—an amino group, an ester, and the isoxazole ring itself—that can be selectively targeted in chemical reactions.

The research focus on this compound is therefore not typically on its standalone properties, but rather on its utility in synthesizing more complex heterocyclic systems. For instance, the amino group is a key site for functionalization through reactions such as acylation and carbamoylation. These reactions allow for the attachment of various substituents, thereby building molecular complexity.

Moreover, this compound has been employed as a precursor in the synthesis of fused heterocyclic systems, such as pyrimidine (B1678525) derivatives. clockss.org This highlights its role as a foundational building block in the construction of diverse molecular frameworks. The compound's reactivity profile makes it a valuable tool for chemists seeking to create novel compounds with specific structural and functional properties.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | nih.gov |

| Molecular Weight | 156.14 g/mol | nih.gov |

| Melting Point | 70-75 °C | cookechem.com |

| Boiling Point | 288.3 ± 20.0 °C | cookechem.com |

| IUPAC Name | ethyl 5-amino-1,2-oxazole-4-carboxylate | nih.gov |

| CAS Number | 34859-64-8 | nih.gov |

Spectroscopic Data Overview

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While a comprehensive, dedicated study on this compound is not widely available, data for related structures provides insight into the expected spectral features.

| Technique | Expected Features |

| FT-IR | Peaks corresponding to N-H stretching of the amino group, C=O stretching of the ester, and C=N and C-O stretching of the isoxazole ring. |

| ¹H NMR | Signals for the ethyl group (a quartet and a triplet), a singlet for the amino protons, and a singlet for the proton on the isoxazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the isoxazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-amino-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQLDZBVOTKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363614 | |

| Record name | Ethyl 5-amino-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34859-64-8 | |

| Record name | Ethyl 5-amino-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of Ethyl 5 Aminoisoxazole 4 Carboxylate

Reactions Involving the Aminoisoxazole Moiety

The strategic positioning of the amino and carboxylate groups in Ethyl 5-aminoisoxazole-4-carboxylate facilitates a variety of chemical transformations. The amino group typically acts as a nucleophile, while the ester group can be a precursor to other functionalities, together enabling the construction of more complex molecular scaffolds.

Cyclocondensation Reactions for Fused Heterocyclic Ring Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic ring systems through cyclocondensation reactions. These reactions typically involve the participation of the 5-amino group and the adjacent C4-ester function (or a derivative thereof) with a suitable dielectrophilic reagent to form a new fused ring.

The synthesis of isoxazolo[5,4-d] researchgate.netnih.govoxazin-4-ones from this compound is generally achieved through a two-step process. The initial step involves the hydrolysis of the ethyl ester to the corresponding 5-aminoisoxazole-4-carboxylic acid. Subsequent heterocyclization of the resulting carboxylic acid with orthoesters, such as triethylorthoformate, leads to the formation of the fused isoxazolo[5,4-d] researchgate.netnih.govoxazin-4-one ring system. mdpi.com

A representative reaction scheme is as follows:

Hydrolysis: this compound is treated with an aqueous base, such as sodium hydroxide (B78521), followed by acidification to yield 5-aminoisoxazole-4-carboxylic acid.

Cyclocondensation: The intermediate carboxylic acid is then reacted with a suitable orthoester in a dehydrating medium to construct the oxazinone ring. mdpi.com

| Reactant 1 | Reagent(s) | Product | Ref. |

| 5-aminoisoxazole-4-carboxylic acid | Triethylorthoesters | Isoxazolo[5,4-d] researchgate.netnih.govoxazin-4-one derivatives | mdpi.com |

The construction of the isoxazolo[5,4-d] researchgate.netnih.govthiazin-4-one scaffold from this compound is a less commonly documented transformation. However, a plausible synthetic route can be inferred from related reactions. This would likely involve a two-step sequence starting with the conversion of the ethyl ester to the corresponding 4-carboxamide.

The subsequent and key step would be the thionation and cyclization of the 5-amino-isoxazole-4-carboxamide intermediate. This is typically achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide, which facilitates the formation of the thiazine (B8601807) ring.

A proposed reaction pathway is:

Amidation: Conversion of this compound to 5-aminoisoxazole-4-carboxamide.

Thionation and Cyclization: Reaction of the carboxamide with a thionating agent to yield the isoxazolo[5,4-d] researchgate.netnih.govthiazin-4-one.

| Starting Material | Proposed Reagents | Intermediate/Product |

| This compound | 1. NH₃ or equivalent | 5-Aminoisoxazole-4-carboxamide |

| 5-Aminoisoxazole-4-carboxamide | 2. Lawesson's reagent or P₄S₁₀ | Isoxazolo[5,4-d] researchgate.netnih.govthiazin-4-one |

The synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones is a well-established derivatization of 5-aminoisoxazoles. mdpi.com The most common route from this compound involves a preliminary amidation of the ester group, followed by cyclization.

The general synthetic strategy is:

Amidation: The ethyl ester is first converted into the corresponding 5-aminoisoxazole-4-carboxamide. This can be achieved by reaction with ammonia (B1221849) or a primary amine.

Cyclization: The resulting carboxamide is then cyclized with a one-carbon synthon. Reagents such as triethylorthoformate in the presence of a dehydrating agent like acetic anhydride (B1165640) are commonly employed to construct the pyrimidinone ring.

| Intermediate | Reagent(s) | Product | Ref. |

| 5-Aminoisoxazole-4-carboxamides | Triethylorthoformate, Acetic Anhydride | Isoxazolo[5,4-d]pyrimidin-4(5H)-ones | researchgate.net |

The fusion of a pyridine (B92270) ring to the isoxazole (B147169) core, resulting in isoxazolo[5,4-b]pyridine-4-carboxylates, can be accomplished via the Gould-Jacobs reaction. This reaction involves the condensation of a 5-aminoisoxazole with a derivative of malonic acid.

In a typical procedure, this compound is reacted with diethyl ethoxymethylenemalonate (EMME). The reaction proceeds through an initial nucleophilic attack of the amino group on the electron-deficient double bond of EMME, followed by a thermal cyclization that leads to the formation of the pyridone ring. Subsequent aromatization yields the isoxazolo[5,4-b]pyridine (B12869864) system. A related synthesis starting from 3-methylisoxazol-5-amine and ethyl 2-cyano-3-ethoxyacrylate has been reported to yield the corresponding ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate in 65% yield. clockss.org

| Reactant 1 | Reactant 2 | Product | Ref. |

| 3-Methylisoxazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | clockss.org |

Amidation and Related Linkage Formations

The 5-amino group of this compound is nucleophilic and can readily undergo acylation reactions to form amides, sulfonamides, and related linkages. These reactions are fundamental in modifying the properties of the parent molecule and for introducing diverse structural motifs.

The amidation is typically carried out by reacting the aminoisoxazole with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. Similarly, sulfonamides can be prepared by reacting the amino group with a sulfonyl chloride. For instance, the reaction of 3-methylisoxazol-5-amine with 4-acetamidobenzenesulfonyl chloride in pyridine at 100°C affords the corresponding sulfonamide in 85% yield. clockss.org While a study on the solid-phase synthesis of peptides using 5-amino-3-methyl-isoxazole-4-carboxylic acid noted that the amino group remained unreactive under certain Fmoc-protection conditions, acylation is generally feasible under appropriate reaction conditions. chemicalbook.com

| Reaction Type | Acylating/Sulfonylating Agent | Base/Solvent | Product Type |

| Amidation | Acyl Chloride | Pyridine or Triethylamine/DCM | N-Acyl derivative |

| Amidation | Acid Anhydride | Pyridine | N-Acyl derivative |

| Sulfonamidation | Sulfonyl Chloride | Pyridine | N-Sulfonyl derivative |

Formation of Thiocyanate (B1210189) Derivatives

The amino group of this compound can be converted into a thiocyanate group, a versatile functional group for further synthetic transformations. This conversion is a valuable strategy for introducing sulfur-containing moieties and for the construction of various heterocyclic systems.

One common method for this transformation involves the reaction of the primary amine with a thiocarbonyl transfer reagent. For instance, treatment of a primary amine with carbon disulfide (CS2) in the presence of a base leads to the formation of a dithiocarbamate (B8719985) salt. Subsequent reaction with a desulfurylating agent can then yield the isothiocyanate. chemrxiv.org Another approach utilizes chlorothionoformate as an efficient thiocarbonyl-transfer reagent in combination with a base like sodium hydroxide in a solvent such as dichloromethane. chemrxiv.org

A direct method for synthesizing thiocyanate derivatives involves the reaction of an amino-substituted compound with potassium thiocyanate in the presence of bromine. This reaction is typically carried out in a solvent like acetic acid at room temperature. For example, 4-amino-ethyl benzoate (B1203000) can be converted to its corresponding thiocyanate derivative by dissolving it in acetic acid, adding potassium thiocyanate, and then adding bromine dropwise. google.com This process facilitates the cyclization and formation of the desired thiocyanate-containing product. google.com

The resulting thiocyanate derivatives are valuable intermediates. The reaction of aryl isothiocyanates with sodium ethylcyanoacetate in ethanol (B145695) can produce ethyl arylthiocarbamoyl-cyanoacetates. These intermediates can then react with hydroxylamine (B1172632) to form 5-aminoisoxazoles. researchgate.net This highlights the synthetic utility of thiocyanate derivatives in building complex heterocyclic structures.

Modifications of the Ester Functionality

Ester Hydrolysis to Carboxylic Acids

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, a crucial transformation for creating derivatives with modified solubility and for enabling further reactions such as amide bond formation. nih.gov

This hydrolysis is typically achieved under acidic or basic conditions. For instance, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate can be effectively carried out using 60% aqueous sulfuric acid. google.com This method offers a higher yield and a significantly reduced reaction time compared to using a mixture of acetic acid and hydrochloric acid. google.com The process often involves heating the reaction mixture to facilitate the removal of the ethanol byproduct through distillation, which drives the reaction to completion. google.com

In a specific example, the hydrolysis of ethyl 5-amino-3-methylisoxazole-4-carboxylate to 5-amino-3-methylisoxazole-4-carboxylic acid was accomplished by dissolving the ester in a 10% sodium hydroxide solution and heating the mixture. nih.gov This demonstrates a straightforward and effective method for this key transformation. The resulting carboxylic acid can then be used in further synthetic steps, such as peptide synthesis. nih.gov

Carboxylesterases, a class of enzymes, are also known to metabolize ester-containing compounds to their carboxylic acid forms. nih.gov

Diversification via Substituent Introduction on the Isoxazole Ring

Strategies for Methylation at Position 3 (e.g., Ethyl 5-amino-3-methylisoxazole-4-carboxylate)

Introducing a methyl group at the 3-position of the isoxazole ring is a key strategy for diversifying the core structure of this compound, leading to the formation of ethyl 5-amino-3-methylisoxazole-4-carboxylate. This modification can significantly influence the biological and chemical properties of the resulting molecule.

A common synthetic route to achieve this involves a multi-step process starting from readily available precursors. One such method begins with the reaction of triethyl orthoacetate and ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This mixture is heated to facilitate the removal of ethanol, yielding ethyl 2-cyano-3-ethoxybut-2-enoate. nih.gov

This intermediate is then dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride, also in ethanol. The reaction is stirred at room temperature, leading to the formation of ethyl 5-amino-3-methylisoxazole-4-carboxylate. nih.gov The product can be isolated by evaporating the excess ethanol and then filtering and washing the resulting precipitate. nih.gov

An alternative approach involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran (B95107) to produce thioxo-propanoates. These intermediates, upon reaction with hydroxylamine in ethanol with ammonium (B1175870) acetate (B1210297) under reflux conditions, yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. researchgate.net While this method introduces an arylamino group at the 3-position, it demonstrates a strategy for substitution at this position.

The resulting ethyl 5-amino-3-methylisoxazole-4-carboxylate is a valuable building block in its own right, for example, in the synthesis of unnatural amino acids for peptide chemistry. nih.gov

Applications and Biological Activity in Medicinal Chemistry Research

Role as Intermediates in Bioactive Compound Synthesis

The chemical reactivity of Ethyl 5-aminoisoxazole-4-carboxylate makes it an essential precursor for constructing more complex, fused heterocyclic systems and diverse molecular frameworks with potential pharmacological relevance.

This compound is a crucial starting material for the synthesis of isoxazolo[5,4-d]pyrimidines, a class of fused heterocyclic compounds with recognized biological importance. A widely adopted and versatile strategy for constructing the isoxazolo[5,4-d]pyrimidine (B13100350) core involves building the pyrimidine (B1678525) ring onto a pre-existing, functionalized isoxazole (B147169).

The process typically begins with the conversion of this compound to its corresponding 5-amino-isoxazole-4-carboxamide. This carboxamide derivative then serves as the direct precursor for the subsequent cyclization step. The amino and carboxamide groups on the isoxazole ring are the key reactive sites that enable the annulation (ring fusion) of the pyrimidine ring. This cyclization is generally achieved by reacting the 5-amino-isoxazole-4-carboxamide with an appropriate one- or two-carbon electrophilic synthon, such as ethyl triethoxyacetate or diethyl oxalate, to form the final isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold. This scaffold can be further functionalized, highlighting the foundational role of the initial ethyl ester in creating these bioactive molecules.

The synthetic utility of this compound extends beyond pyrimidine fusion, establishing it as a versatile building block for a variety of heterocyclic systems. Researchers utilize the compound's reactivity to construct diverse molecular architectures. researchgate.net The nucleophilic character of its amino group and the electrophilic nature of the ester function allow for a range of chemical transformations. researchgate.net

For instance, it serves as a precursor in the synthesis of other substituted 5-aminoisoxazoles. One reported method involves the reaction of aryl isothiocyanates with sodium ethylcyanoacetate, followed by treatment with hydroxylamine (B1172632), to yield various ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates. researchgate.net This demonstrates its role in creating a library of related isoxazole structures for further investigation. The isoxazole ring itself is a component of many established drugs, including oxacillin (B1211168) and sulfamethoxazole, and its derivatives are explored for a multitude of therapeutic uses. nih.gov

Investigated Pharmacological Potentials of this compound Derivatives

The isoxazole scaffold is a privileged structure in drug discovery, and derivatives of this compound have been the subject of extensive research to evaluate their potential as therapeutic agents across several disease areas.

Derivatives of the isoxazole structure have shown significant potential as anticancer and antitumor agents. Research has focused on synthesizing and evaluating novel compounds derived from isoxazole carboxylates for their cytotoxic effects against various cancer cell lines.

One study detailed the synthesis of a new series of isoxazole derivatives and tested their in vitro antitumor activity against human liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells. nih.gov Several compounds from this series, including 4b and 25a , were identified as the most potent, with IC₅₀ values ranging from 6.38 to 9.96 μM. nih.gov Compound 25a was noted for its low cytotoxicity against normal cells and its ability to inhibit Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), induce cell cycle arrest, and promote apoptosis in cancer cells. nih.gov

Another project focused on creating novel isoxazole-carboxamide derivatives and assessing their anticancer properties against HeLa, MCF-7, HepG2, and Hep3B cell lines. In a different approach, researchers synthesized a series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates for anticancer screening. Among these, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) exhibited a broad range of potent cytotoxic activity against 60 different human cancer cell lines.

Table 1: Selected Isoxazole Derivatives with Anticancer Activity

| Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Compound 4b and 25a (Isoxazole derivatives) | HepG2, MCF-7, HCT-116 | Showed potent antitumor activity with IC₅₀ values between 6.38 and 9.96 μM. Compound 25a also showed high inhibitory activity against EGFR-TK (IC₅₀ = 0.054 µM). | nih.gov |

| Isoxazole-carboxamide derivatives (2a-2g) | HeLa, MCF-7, HepG2, Hep3B | Synthesized and evaluated for anticancer activities. | |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | Panel of 60 human cancer cell lines | Exhibited potent and broad-range cytotoxic activity with an average GI₅₀ value of 5.37 µM. |

The isoxazole nucleus is a core component of compounds investigated for their anti-inflammatory and pain-reducing effects. nih.gov Overactivation of certain receptors, such as AMPA receptors, can lead to central sensitization and is implicated in chronic inflammatory pain.

Research into isoxazole-4-carboxamide derivatives has revealed their potential as negative allosteric modulators of AMPA receptors. These compounds have been shown to potently inhibit AMPA receptor activity, which is a promising mechanism for controlling inflammatory pain. Another study focused on the synthesis of nine novel 3-substituted-isoxazole-4-carboxamide derivatives and evaluated their antinociceptive (analgesic) potential. Using mouse models, the study found that derivative B2 , which contains a methoxy (B1213986) group, exhibited high analgesic activity. Further investigation suggested that the analgesic effects of compounds A3 and B2 are mediated through a non-opioid receptor pathway. A separate study synthesized a series of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives and found that compounds BSM-IIID and BSM-IIIF displayed good analgesic activity in hot plate tests.

Table 2: Selected Isoxazole Derivatives with Anti-inflammatory and Analgesic Properties

| Derivative Class/Compound | Target/Model | Investigated Activity | Key Findings | Reference |

|---|---|---|---|---|

| Isoxazole-4-carboxamide derivatives | AMPA receptors | Anti-inflammatory | Acted as potent negative allosteric modulators, inhibiting receptor activity implicated in inflammatory pain. | |

| Compound B2 (3-substituted-isoxazole-4-carboxamide) | Acetic acid-induced writhing and hot plate test in mice | Analgesic | Showed high analgesic activity, comparable to the standard drug tramadol, via a non-opioid pathway. | |

| Compounds BSM-IIID and BSM-IIIF | Eddy's Hot Plate Method | Analgesic | Demonstrated good analgesic activity. |

The search for new antimicrobial agents is a critical area of research, and isoxazole derivatives have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. The ability of the isoxazole ring to bind with various enzymes and receptors in biological systems contributes to its antimicrobial potential.

In one study, novel isoxazole-based derivatives were investigated as antifungal drug candidates. Two compounds, PUB14 (2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB17 (2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), showed selective activity against Candida albicans. Another research effort synthesized a novel class of aminoguanidine (B1677879) derivatives incorporating 1,2,4-triazol moieties, which exhibited significant antibacterial activity. Compound 5f from this series was identified as a particularly potent agent, with Minimum Inhibitory Concentration (MIC) values of 2–4 µg/mL against selected bacteria, including drug-resistant strains, and demonstrated minimal cytotoxicity.

Furthermore, a green synthesis approach was used to produce novel 5-amino-isoxazole-4-carbonitriles, which were then evaluated for antimicrobial activity. Derivatives 4a , 4b , and 4d from this series showed broad-spectrum activity, effectively inhibiting the growth of various bacterial and fungal pathogens.

Table 3: Selected Isoxazole Derivatives with Antimicrobial Efficacy

| Derivative | Target Microorganism(s) | Activity | Key Findings | Reference |

|---|---|---|---|---|

| PUB14 and PUB17 | Candida albicans | Antifungal | Demonstrated selective antifungal activity. | |

| Compound 5f (Aminoguanidine derivative) | S. aureus, E. coli, S. epidermidis, B. subtilis, C. albicans, multi-drug resistant strains | Antibacterial | Potent agent with MIC values of 2–8 µg/mL and low cytotoxicity. | |

| 5-amino-isoxazole-4-carbonitriles (4a, 4b, 4d) | Gram-positive and Gram-negative bacteria, and fungi | Antibacterial & Antifungal | Showed broad-spectrum antimicrobial activities. |

Other Biological Activities

The isoxazole ring system is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. Research into various isoxazole derivatives has revealed a broad spectrum of activities. For instance, isoxazole-amides are recognized as important structures for synthesizing active molecules with fungicidal, herbicidal, antiviral, anticancer, antibacterial, and insecticidal properties. researchgate.net The development of multi-target therapeutic approaches is an expanding area of isoxazole research, acknowledging that complex diseases often necessitate intervention at multiple biological pathways. This highlights the chemical diversity and therapeutic promise of the isoxazole core structure.

Recent studies on specific isoxazole derivatives have demonstrated targeted antimicrobial activities. For example, novel urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds showed inhibitory action against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 1: Reported Biological Activities of Various Isoxazole Derivatives

| Biological Activity | Derivative Class | Target Organisms/System | Reference |

|---|---|---|---|

| Fungicidal | Isoxazole-amides | Fusarium graminearum, Thanatephorus cucumeris, etc. | researchgate.net |

| Herbicidal | Isoxazole-amides | Various plant species | researchgate.net |

| Antiviral | Isoxazole-amides | General antiviral activity noted | researchgate.net |

| Anticancer | Isoxazole-amides | General anticancer activity noted | researchgate.net |

| Antibacterial | Isoxazole-amides, Benzisoxazole derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | nih.govresearchgate.net |

| Insecticidal | Isoxazole-amides | General insecticidal activity noted | researchgate.net |

Application in Peptide Chemistry

A significant challenge in the therapeutic application of natural peptides is their low stability against proteolysis. nih.govmdpi.com One strategy to overcome this limitation is the incorporation of unnatural amino acid analogues to create peptidomimetics, which mimic the structure and function of natural peptides but possess enhanced stability and therapeutic potential. nih.govnih.gov

Integration as Unnatural Amino Acid Analogues

This compound and its derivatives are valuable as unnatural amino acid analogues due to their bifunctional structure, which contains both an amino group and a carboxylic acid (or its ester). nih.gov Specifically, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), the carboxylic acid form derived from the ethyl ester, is considered an unnatural β-amino acid because its amino group is attached to the carbon atom at the β-position relative to the carboxyl group. nih.gov The development of such novel unnatural amino acids and methods for their incorporation into peptide chains is an important task in medicinal chemistry. nih.gov The use of these building blocks allows for the synthesis of new classes of bioactive peptides and peptidomimetics. nih.govbeilstein-journals.org

Solid-Phase Peptide Synthesis Methodologies

The integration of these isoxazole-based amino acids into peptide sequences is often achieved using Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov SPPS is a widely used technique where a peptide chain is assembled sequentially while one end is attached to a solid support resin. wpmucdn.com

Research has demonstrated that 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) can be successfully coupled to a resin-bound peptide using both classical and ultrasonic-agitated SPPS methods. nih.govnih.gov A notable finding was that the amino group of AMIA remained unreactive under typical conditions for Fmoc-protection, a common step in SPPS. nih.gov This characteristic allows for the direct coupling of the unprotected AMIA to the N-terminal α-amino group of a peptide attached to the solid support. nih.gov This strategy was used to successfully modify the N-terminus of several model peptides. nih.gov

Table 2: Model Peptides Modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) via SPPS

| Model Peptide Sequence | Description | Reference |

|---|---|---|

| H-DVYT-NH₂ | A tetrapeptide sequence. | nih.gov |

| H-EAAA-NH₂ | A tetrapeptide sequence. | nih.gov |

| H-PPPP-NH₂ | A tetrapeptide sequence rich in proline. | nih.gov |

| H-PPPPP-NH₂ | A pentapeptide sequence rich in proline. | nih.gov |

Development of α/β-Mixed Peptide Hybrids

The incorporation of β-amino acids like AMIA into a peptide chain composed of standard α-amino acids results in the formation of α/β-mixed peptide hybrids. nih.govnih.gov These hybrid peptides are of significant interest as peptidomimetics because they can adopt unique secondary structures and often exhibit increased resistance to enzymatic degradation by proteases. mdpi.comnih.gov The development of these hybrids opens new avenues for creating therapeutic agents. mdpi.comnih.gov By modifying the N-terminus of model peptides with AMIA, a new class of α/β-mixed peptide hybrids, previously undescribed in the literature, was synthesized and characterized. nih.gov This method provides a pathway to insert the unnatural isoxazole residue at specific positions within a peptide sequence, paving the way for the creation of novel bioactive molecules. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity and selectivity. nih.govresearchgate.net For isoxazole derivatives, SAR studies have been crucial in identifying the key structural features responsible for their therapeutic effects. nih.gov For example, in a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, SAR studies revealed that the presence of electron-withdrawing groups, such as chloro or trifluoromethyl, on the molecule increased its antimicrobial activity. nih.gov

Modern drug development increasingly integrates computational approaches with experimental synthesis to guide molecular design. In silico docking studies, for instance, are used to predict how different derivatives will bind to a biological target, thereby guiding the synthesis of compounds with potentially higher potency and selectivity. dundee.ac.uk In one study focused on trisubstituted isoxazoles as allosteric inhibitors, a virtual library of derivatives was designed and docked into the binding site of the target protein, RORγt. dundee.ac.uk This computational screening guided the subsequent synthesis and SAR exploration, leading to the development of compounds with improved activity. dundee.ac.uk The use of X-ray crystallography to determine the co-crystal structure of a compound bound to its target provides further, high-resolution insights that can guide the design of next-generation molecules. dundee.ac.uk This iterative cycle of design, synthesis, and testing is a hallmark of contemporary molecular design in drug discovery. dundee.ac.uk

Table 3: Principles of SAR and Molecular Design for Isoxazole Derivatives

| Principle | Example/Application | Desired Outcome | Reference |

|---|---|---|---|

| Structural Modification | Addition of electron-withdrawing groups to a benzisoxazole scaffold. | Enhanced antimicrobial activity. | nih.gov |

| Computational Docking | Docking a virtual library of C-4 substituted isoxazoles into the RORγt allosteric site. | Guide synthesis towards compounds with higher predicted binding affinity. | dundee.ac.uk |

| Structure-Based Design | Using X-ray crystal structures of ligand-protein complexes to inform the design of new derivatives. | Improved potency and selectivity of inhibitors. | dundee.ac.uk |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of Ethyl 5-aminoisoxazole-4-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the compound's framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The amino group (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration. A key signal would be the singlet for the proton at the C3 position of the isoxazole (B147169) ring. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals would be observed for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons are characteristic, with C5 typically appearing at a high chemical shift (downfield) due to its attachment to two heteroatoms (N and O). beilstein-journals.org For instance, in similar 5-substituted 1,2-oxazole systems, the C5 carbon resonance can appear as far downfield as 179.5 ppm. beilstein-journals.org

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Triplet | -O-CH₂-CH₃ |

| ¹H | ~4.3 | Quartet | -O-CH₂ -CH₃ |

| ¹H | ~5.0-7.0 | Broad Singlet | -NH₂ |

| ¹H | ~8.0-8.5 | Singlet | Isoxazole CH (at C3) |

| ¹³C | ~14 | Singlet | -O-CH₂-C H₃ |

| ¹³C | ~61 | Singlet | -O-C H₂-CH₃ |

| ¹³C | ~90-100 | Singlet | Isoxazole C 4 |

| ¹³C | ~150-160 | Singlet | Isoxazole C 3 |

| ¹³C | ~165 | Singlet | C =O (Ester) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). For this compound (C₆H₈N₂O₃), the expected exact mass is approximately 156.0535 g/mol . nih.gov HRMS analysis would confirm this mass with high precision, typically to within a few parts per million (ppm). rsc.org

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. nih.gov The resulting fragment ions are indicative of the molecule's substructures. Common fragmentation pathways for an ester include the loss of the alkoxy group (-OC₂H₅) or the entire ester group. libretexts.orgmiamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment (m/z) | Proposed Loss | Description |

|---|---|---|

| 157 | [M+H]⁺ | Protonated molecular ion in ESI+ mode. nih.gov |

| 111 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |

| 84 | [M-COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of specific bonds.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The amino group (-NH₂) will show characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the ethyl ester will be prominent, usually appearing around 1700-1730 cm⁻¹. beilstein-journals.orglibretexts.org

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which will exhibit stretching vibrations in the 1500-1650 cm⁻¹ region. beilstein-journals.org

C-O Stretching: The C-O single bonds of the ester group will produce strong absorption bands in the 1000-1300 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Amino (-NH₂) |

| 2850-3000 | C-H Stretch | Alkyl (Ethyl group) |

| 1700-1730 | C=O Stretch | Ester |

| 1500-1650 | C=N / C=C Stretch | Isoxazole Ring |

X-ray Crystallography for Solid-State Structure Determination

For unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the definitive method. beilstein-journals.org This technique requires a suitable single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group. The planarity of the isoxazole ring and the conformation of the ethyl carboxylate substituent can be unequivocally established. cardiff.ac.uk The resulting crystal structure data provides absolute proof of the compound's constitution and stereochemistry. beilstein-journals.org

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

Note: These values are hypothetical, based on typical parameters for small organic molecules, for illustrative purposes.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to assess the purity of this compound and confirm its identity in a mixture. nih.gov The HPLC component separates the compound from any impurities based on its affinity for a stationary phase (e.g., a C18 column). nih.govresearchgate.net The retention time under specific chromatographic conditions is a characteristic property of the compound.

The eluent from the HPLC is directed into the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides the molecular weight of the compound eluting at a specific retention time, thus confirming its identity. nih.gov By integrating the area of the chromatographic peak, the purity of the sample can be accurately quantified. nih.gov Methods often use electrospray ionization (ESI) in positive ion mode and can employ multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity in complex matrices. nih.govresearchgate.net

Interactive Data Table: Typical LC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| HPLC Column | C18 (e.g., Hypersil ODS2) nih.govresearchgate.net |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile nih.gov |

| Flow Rate | 0.2-0.5 mL/min nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| MS Detection | Full Scan or Multiple Reaction Monitoring (MRM) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict various chemical properties. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are employed to determine parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential, and reactivity descriptors. researchgate.net

The electronic properties of isoxazole derivatives are of significant interest. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity. nih.gov In studies of related isoxazole compounds, DFT calculations have been used to correlate these electronic parameters with observed biological activity. For example, the analysis of various isoxazole derivatives has shown that modifications to the substituents on the isoxazole ring can significantly alter the HOMO-LUMO gap and, consequently, their potential as antibacterial or antioxidant agents. researchgate.net

Reactivity descriptors derived from DFT, such as chemical hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity. researchgate.net These parameters are calculated from the energies of the HOMO and LUMO and are instrumental in predicting how a molecule will interact with other reagents. researchgate.netnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Isoxazole Derivatives

| Parameter | Description | Typical Calculated Values for Isoxazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.61 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.74 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.87 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | Varies with substitution |

| Electronegativity (χ) | Power to attract electrons | Varies with substitution |

| Electrophilicity (ω) | Propensity to accept electrons | Varies with substitution |

Note: The values presented are representative examples from DFT studies on related isoxazole derivatives and are intended for illustrative purposes. orientjchem.org Specific values for Ethyl 5-aminoisoxazole-4-carboxylate would require dedicated calculations.

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry plays a vital role in understanding the mechanisms and regioselectivity of reactions that form the isoxazole ring. The synthesis of 5-aminoisoxazoles, for example, often proceeds through a [3+2] cycloaddition reaction between a nitrile oxide and an enamine. mdpi.com These reactions are known to be highly regioselective, leading predominantly to a single product isomer. mdpi.comnsf.gov

Theoretical studies, often employing DFT, are used to model the transition states of these cycloaddition reactions. lookchem.com By calculating the activation energies for the different possible reaction pathways (leading to different regioisomers), chemists can predict and explain the observed product distribution. lookchem.comnih.gov For the reaction of nitrile oxides with dipolarophiles, the regioselectivity can be rationalized by analyzing the frontier molecular orbitals (FMOs) of the reactants. lookchem.com The interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa) determines the preferred orientation of the cycloaddition.

In the case of the synthesis of substituted isoxazoles, computational models have elucidated the stepwise nature of what might otherwise be presumed to be a concerted cycloaddition. For instance, in the reaction of isoxazoles with enamines to form pyridines, DFT calculations have shown that a Lewis acid catalyst can lower the energy of a stepwise pathway. nsf.gov Similarly, the mechanism for the formation of 5-aminoisoxazoles from the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632) has been proposed to proceed through a series of intermediates, a hypothesis that can be further investigated and refined through computational modeling. researchgate.net

Table 2: Factors Influencing Regioselectivity in Isoxazole Synthesis

| Reaction Type | Reactants | Key Influencing Factors | Computational Insights |

| [3+2] Cycloaddition | Nitrile Oxides + Alkenes/Alkynes | Electronic nature of substituents, FMO energies | Calculation of activation barriers for different regioisomeric transition states. lookchem.com |

| [3+2] Cycloaddition | Nitrile Oxides + Enamines | Steric hindrance, orbital overlap | Prediction of the major regioisomer based on the lowest energy transition state. mdpi.com |

| Ring Transformation | Isoxazoles + Enamines | Lewis acid catalysis | Modeling of catalyzed versus uncatalyzed pathways to explain changes in reaction outcomes. nsf.gov |

Theoretical Structural Studies and Conformational Analysis

Theoretical methods are also employed to study the three-dimensional structure and conformational landscape of molecules like this compound. The conformation, or spatial arrangement of atoms, can significantly influence a molecule's physical properties and biological activity.

For related isoxazole derivatives, single-crystal X-ray diffraction studies have provided precise experimental data on their solid-state structures. nih.gov These studies reveal important geometric parameters such as bond lengths, bond angles, and dihedral angles. For example, in ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the isoxazole and benzene (B151609) rings are nearly coplanar. nih.gov

Computational methods, such as DFT, can be used to calculate the optimized geometry of a molecule in the gas phase, which can then be compared to experimental crystal structures. nih.gov These calculations can also explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers for rotation around single bonds. For instance, the rotation of the ethyl ester group and the amino group relative to the isoxazole ring would be key conformational features of this compound. The planarity of the isoxazole ring and its substituents is a recurring theme in structural studies of related compounds.

Table 3: Key Structural Parameters for Isoxazole Derivatives

| Parameter | Description | Typical Findings from Experimental and Theoretical Studies |

| Isoxazole Ring Planarity | The degree to which the atoms of the isoxazole ring lie in the same plane. | Generally found to be planar or nearly planar. |

| Dihedral Angle (Ring-Substituent) | The angle between the plane of the isoxazole ring and the plane of an aromatic substituent. | Varies depending on the substituent and its position, often indicating near co-planarity. nih.gov |

| Conformation of Ester Group | The orientation of the ethyl carboxylate group relative to the isoxazole ring. | Can exist in different conformations (e.g., extended), with low energy barriers for rotation. |

| Tautomerism | Existence of different structural isomers that are in equilibrium. | The amino group at position 5 can potentially exist in an imino tautomeric form. mdpi.com |

Emerging Research Directions and Future Perspectives for Ethyl 5 Aminoisoxazole 4 Carboxylate Research

Development of Novel Synthetic Methodologies

The synthesis of Ethyl 5-aminoisoxazole-4-carboxylate and its derivatives is an active area of research, with a focus on developing more efficient, green, and regioselective methods. Traditional approaches often involve multi-step sequences, but recent efforts have been directed towards more streamlined processes.

A notable development is the one-pot synthesis of 5-aminoisoxazole derivatives. For instance, a method has been reported for the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates through the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate (B8463686), followed by treatment with hydroxylamine (B1172632). This approach provides good yields and a straightforward route to this class of compounds.

Another key strategy involves the modification of existing isoxazole (B147169) cores. For example, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a derivative of the title compound, has been achieved in a three-step synthesis starting from triethyl orthoacetate and ethyl cyanoacetate. nih.gov This method allows for the introduction of different functional groups, expanding the chemical diversity of the resulting molecules.

Furthermore, research has focused on the use of novel catalysts and reaction conditions to improve synthetic efficiency. The use of microwave-assisted organic synthesis has been explored for the preparation of isoxazole derivatives, often leading to reduced reaction times and improved yields. rsc.org These advancements in synthetic methodologies are crucial for generating libraries of this compound derivatives for biological screening.

Table 1: Comparison of Synthetic Methodologies for Aminoisoxazole Carboxylates

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages |

| One-Pot Synthesis | Arylisothiocyanates, Sodium methyl cyanoacetate | Hydroxylamine, Ethanol (B145695), Reflux | High efficiency, Reduced number of steps |

| Three-Step Synthesis | Triethyl orthoacetate, Ethyl cyanoacetate | DMAP, EtONa, NH₂OH·HCl | Allows for functional group diversity |

| From Ethyl Cyanoacetate | Ethyl cyanoacetate, Aryl isothiocyanates | Sodium ethoxide, Hydroxylamine | Good yields for specific derivatives |

Exploration of Undiscovered Bioactivity Profiles

While the antibacterial potential of some isoxazole derivatives is known, the full spectrum of biological activities for this compound and its analogs remains largely unexplored. Current research is beginning to uncover novel therapeutic applications for this versatile scaffold.

One promising area is the development of antibacterial adjuvants. Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, derived from this compound, have been identified as inhibitors of bacterial serine acetyltransferase (SAT). SAT is a key enzyme in the L-cysteine biosynthesis pathway in many bacteria, which is essential for their survival and resistance to certain antibiotics. Inhibiting this enzyme could represent a novel strategy to combat bacterial infections, particularly in combination with existing antibiotics.

Another exciting frontier is the use of this compound derivatives as unnatural amino acids in peptide synthesis. nih.gov The incorporation of these non-proteinogenic amino acids into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation and potentially novel biological activities. nih.gov This opens up possibilities for creating new therapeutic peptides with improved pharmacokinetic properties. Research has shown that 5-amino-3-methyl-isoxazole-4-carboxylic acid can be successfully incorporated into peptide chains, paving the way for the synthesis of a new class of bioactive peptides. nih.gov

The inherent structure of this compound, featuring amino and carboxylate groups on an isoxazole ring, makes it an attractive scaffold for targeting a wide range of biological targets, including enzymes and receptors. Systematic screening of libraries of its derivatives against various disease targets is likely to uncover new and unexpected bioactivities.

Rational Design of Next-Generation Derivatives

The rational design of novel derivatives of this compound is a key strategy for developing compounds with enhanced potency, selectivity, and drug-like properties. This approach relies on understanding the structure-activity relationships (SAR) of this class of molecules.

By systematically modifying the substituents on the isoxazole ring and the ethyl carboxylate group, researchers can fine-tune the biological activity of the resulting compounds. For example, in the development of bacterial serine acetyltransferase inhibitors, the substitution pattern on the isoxazole core was found to be crucial for inhibitory potency.

The versatility of the this compound scaffold allows for the introduction of a wide variety of functional groups through established chemical transformations. This enables the exploration of a broad chemical space and the optimization of interactions with specific biological targets. For instance, the amino group can be acylated or alkylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, leading to a diverse range of derivatives with potentially different biological profiles.

A key aspect of rational design is the creation of focused compound libraries for screening against specific targets. Based on the known bioactivities of isoxazoles, derivatives of this compound are being designed and synthesized to target enzymes such as kinases, proteases, and transferases, which are implicated in a variety of diseases.

Table 2: Key Structural Modifications and Their Potential Impact on Bioactivity

| Modification Site | Type of Modification | Potential Impact on Bioactivity |

| 5-Amino Group | Acylation, Alkylation, Sulfonylation | Altered hydrogen bonding capacity, lipophilicity, and target interaction |

| 4-Carboxylate Group | Hydrolysis to acid, Amidation | Modified charge, solubility, and interaction with receptor binding pockets |

| Isoxazole Ring | Substitution at C3 position | Modulation of electronic properties and steric interactions |

Advanced Computational Approaches in Drug Discovery

Advanced computational methods are playing an increasingly important role in accelerating the discovery and development of new drugs based on the this compound scaffold. These in silico techniques provide valuable insights into the interactions between small molecules and their biological targets, guiding the rational design of more effective therapeutic agents.

Molecular docking is a widely used computational tool to predict the binding mode and affinity of a ligand to a protein target. For isoxazole derivatives, docking studies have been employed to understand their interaction with enzymes like cyclooxygenase (COX) and to identify key amino acid residues involved in binding. This information is invaluable for designing derivatives with improved inhibitory activity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding interactions over time. MD simulations can help to refine the binding poses obtained from docking and provide a more accurate estimation of the binding free energy. For isoxazole-based compounds, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand in the active site of the enzyme.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis and testing. For isoxazole analogs, 3D-QSAR models have been developed to guide the design of more potent inhibitors.

These computational approaches, when used in combination with experimental techniques, can significantly streamline the drug discovery process, reducing the time and cost associated with bringing a new drug to market. The application of these in silico tools to the this compound scaffold holds great promise for the discovery of novel and effective therapeutic agents.

Q & A

Q. What are the key characterization techniques for confirming the structure and purity of Ethyl 5-aminoisoxazole-4-carboxylate?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure and purity. For example, - and -NMR can resolve substituent positions on the isoxazole ring, while HRMS validates molecular weight. X-ray crystallography is critical for determining bond lengths, angles, and three-dimensional conformation, especially when analyzing substituent effects on reactivity .

Q. How can researchers optimize the synthesis of this compound?

Multi-step reactions involving condensation or coupling agents (e.g., EDC·HCl and HOBt) are common. Reaction conditions such as low temperatures (0–5°C) during initial coupling, followed by gradual warming to room temperature, improve yield. Solvent choice (e.g., dichloromethane) and inert atmospheres minimize side reactions. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation of vapors and skin contact. Store in airtight containers at 2–8°C to prevent degradation. Spills should be contained with absorbent materials and disposed of as hazardous waste .

Advanced Research Questions

Q. How can structural variations in isoxazole derivatives influence biological activity?

Substituent positioning (e.g., amino vs. ester groups) significantly impacts interactions with biological targets. For instance, Ethyl 5-amino-4-p-tolylisoxazole-3-carboxylate’s methylphenyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies using X-ray data and docking simulations can predict binding affinities to enzymes like kinases or proteases .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Systematic analysis of reaction variables (e.g., solvent polarity, temperature gradients, catalyst loading) is critical. For example, LiAlH₄ may over-reduce sensitive functional groups, while milder agents like NaBH₄ preserve ester moieties. Reproducibility tests under controlled conditions and kinetic studies (e.g., via in-situ IR) can identify optimal pathways .

Q. How can computational tools enhance crystallographic data validation for this compound?

Software suites like SHELXL (for refinement) and ORTEP-III (for graphical representation) are industry standards. SHELXL’s robust algorithms handle high-resolution data and twinning, while ORTEP-III visualizes thermal ellipsoids to assess positional disorder. Cross-validation with CIF checkers (e.g., PLATON) ensures compliance with IUCr standards .

Q. What methodologies analyze the compound’s interaction with biological targets?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding kinetics and thermodynamics. For structural insights, co-crystallization with target proteins (e.g., bacterial enzymes) followed by cryo-EM or synchrotron X-ray diffraction resolves binding modes. Mutagenesis studies can validate key residue interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data?

Cross-reference NMR/HRMS data with PubChem or peer-reviewed databases. For example, shifts in -NMR signals may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Repetition under identical conditions and collaboration with third-party labs ensures accuracy. Contradictions in melting points may indicate polymorphic forms, necessitating DSC analysis .

Q. What steps validate the absence of hazardous byproducts during synthesis?

LC-MS or GC-MS screens for trace impurities (e.g., nitrosamines from nitro-group reductions). Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines assess decomposition pathways. Environmental toxicity assays (e.g., Daphnia magna acute toxicity) ensure compliance with REACH regulations .

Methodological Tables

Q. Table 1: Comparison of Isoxazole Derivatives

Q. Table 2: Reaction Optimization Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.